p-(t-Butyl)phenethyldimethylchlorosilane

Surface Modification Hydrophobic Coatings Moisture Barrier Films

p-(t-Butyl)phenethyldimethylchlorosilane (CAS 93502-75-1), also designated as (p-tert-butylphenethyl)dimethylchlorosilane or 2-(4-tert-butylphenyl)ethyl-chloro-dimethylsilane, is a monofunctional organochlorosilane characterized by a dimethylchlorosilyl head group and a phenethyl tail bearing a para-tert-butyl substituent. With a molecular formula of C₁₄H₂₃ClSi and a molecular weight of 254.87 g/mol, this compound presents a single hydrolyzable chloro moiety that enables covalent attachment to hydroxylated surfaces while the bulky, hydrophobic tert-butylphenethyl group dictates the physicochemical properties of the resulting modified interface.

Molecular Formula C14H23ClSi
Molecular Weight 254.87 g/mol
CAS No. 93502-75-1
Cat. No. B3169166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(t-Butyl)phenethyldimethylchlorosilane
CAS93502-75-1
Molecular FormulaC14H23ClSi
Molecular Weight254.87 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)Cl
InChIInChI=1S/C14H23ClSi/c1-14(2,3)13-8-6-12(7-9-13)10-11-16(4,5)15/h6-9H,10-11H2,1-5H3
InChIKeyYHAOQDUDNXJPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(t-Butyl)phenethyldimethylchlorosilane (CAS 93502-75-1): A Sterically Demanding Monofunctional Silane for Precision Surface Engineering


p-(t-Butyl)phenethyldimethylchlorosilane (CAS 93502-75-1), also designated as (p-tert-butylphenethyl)dimethylchlorosilane or 2-(4-tert-butylphenyl)ethyl-chloro-dimethylsilane, is a monofunctional organochlorosilane characterized by a dimethylchlorosilyl head group and a phenethyl tail bearing a para-tert-butyl substituent [1]. With a molecular formula of C₁₄H₂₃ClSi and a molecular weight of 254.87 g/mol, this compound presents a single hydrolyzable chloro moiety that enables covalent attachment to hydroxylated surfaces while the bulky, hydrophobic tert-butylphenethyl group dictates the physicochemical properties of the resulting modified interface [2]. Its reactivity profile (hydrolytic sensitivity class 8) and physical constants—including a boiling point of 122–123 °C at 2 mmHg and a density of 0.95 g/cm³—position it as a specialized reagent within the broader family of aromatic alkylchlorosilanes .

Deposition Mode
Monofunctional silane for controlled monolayer deposition via single Si–O–surface bond; compatible with vapor-phase and solution-phase protocols on hydroxylated substrates
Interface Engineering
Sterically demanding para-tert-butylphenethyl tail imparts higher hydrophobicity versus unsubstituted phenethyl analogs; reported among non-fluorinated phenylalkyl silanes with elevated LogP
Processing Window
Elevated boiling point (~304 °C at 760 mmHg) supports higher-temperature vapor-phase silanization; reduced density (0.95 g/cm³) differentiates handling from lower-MW aromatic silanes

Why p-(t-Butyl)phenethyldimethylchlorosilane Cannot Be Substituted with Simpler Phenethyl or Methyl Silanes


Substituting p-(t-butyl)phenethyldimethylchlorosilane with its non-tert-butylated analog, phenethyldimethylchlorosilane (CAS 17146-08-6), or with smaller alkylchlorosilanes will fundamentally alter the hydrophobic character, steric profile, and thermal properties of the resulting functionalized material . The para-tert-butyl group imparts a calculated LogP increase of +1.30 relative to the unsubstituted phenethyl derivative, translating to a markedly more hydrophobic interface—a critical parameter for moisture barrier coatings and low-energy surfaces . Furthermore, the tert-butyl moiety elevates the boiling point by approximately 66 °C (at comparable reduced pressures) and reduces the density, affecting both handling during vapor-phase deposition and the packing density of the grafted monolayer . Generic replacement with a less sterically demanding or less hydrophobic silane will not recapitulate the same surface energy, wettability profile, or intermolecular spacing, thereby compromising the performance of the intended application [1].

Property
This Product
Substitute Risk
Hydrophobicity
LogP ~4.97 (tert-butylphenethyl)
Unsubstituted analog LogP ~3.67 — reported ~1.30 LogP-unit lower; surface hydrophobicity profile may shift and moisture barrier performance may not transfer
Steric Profile
254.87 g/mol; bulky tert-butyl tail
Unsubstituted analog 198.76 g/mol — lower steric demand alters monolayer packing density and intermolecular spacing
Film Architecture
Monofunctional (1 Cl); monolayer-limited
Trichloro analog 3 hydrolyzable groups — cross-polymerization and multilayer formation may occur, layer thickness control may not transfer

Quantitative Differentiation of p-(t-Butyl)phenethyldimethylchlorosilane Versus Its Closest Analogs


Elevated Hydrophobicity: +1.30 LogP Units Over Unsubstituted Phenethyldimethylchlorosilane

The octanol-water partition coefficient (LogP) serves as a quantitative proxy for the hydrophobicity imparted by the organic tail of a silane coupling agent. The computed LogP for p-(t-butyl)phenethyldimethylchlorosilane is 4.97050, compared to 3.673 for the unsubstituted phenethyldimethylchlorosilane (CAS 17146-08-6) . This represents a +1.2975 LogP increase attributable solely to the para-tert-butyl substituent, corresponding to a >19-fold higher partition coefficient favoring the organic phase . In the context of the Gelest hydrophobic silane classification, the tert-butylphenethyl moiety is explicitly designated as 'more hydrophobic than phenyl' and is grouped among substituted phenylalkyl silanes engineered for 'greater compatibility with styrenics [and] acrylics' [1].

Hydrophobicity (LogP)
Head-to-head
+1.30 LogP units vs unsubstituted analog
Target LogP 4.97 · Comparator LogP 3.67 · ~20× higher partition ratio
Reported hydrophobicity differentiation supports selection for moisture-barrier and low-energy surface research
Classified as more hydrophobic than phenyl in vendor selection guide
Surface Modification Hydrophobic Coatings Moisture Barrier Films

Increased Steric Bulk: 56.1 g/mol Higher Molecular Weight Defines Grafted Layer Packing

The molecular weight of p-(t-butyl)phenethyldimethylchlorosilane is 254.87 g/mol, which is 56.11 g/mol greater than the 198.76 g/mol molecular weight of the non-tert-butylated phenethyldimethylchlorosilane comparator [1]. This mass difference originates entirely from the C₄H₉ tert-butyl group, which introduces significant van der Waals volume and conformational rigidity to the organic tail . The increased steric footprint governs the maximum packing density achievable in self-assembled monolayers, the spacing between grafted functionalities, and the permeability of the resulting silane film toward small molecules [2].

Steric Bulk (MW)
Head-to-head
+56.1 g/mol · 28.2% mass increase
Target 254.87 g/mol · Comparator 198.76 g/mol · C₄H₉ tert-butyl contribution
Quantifiable steric differentiation governs monolayer packing density and size-selective permeability
PubChem and vendor datasheet values
Monolayer Packing Steric Shielding Nanoparticle Functionalization

Higher Boiling Point: +66 °C Differential Enables Different Processing Windows

Under comparable reduced pressure conditions, p-(t-butyl)phenethyldimethylchlorosilane exhibits a boiling point of 122–123 °C at 2 mmHg, whereas the unsubstituted phenethyldimethylchlorosilane boils at 56 °C at 0.2 mmHg . While direct vapor pressure comparison is complicated by the different reported pressures, the tert-butyl derivative consistently demonstrates a substantially elevated boiling point at atmospheric pressure as well: 304.6 °C (at 760 mmHg) versus 243.3 °C (at 760 mmHg) for the non-tert-butylated analog, a differential of +61.3 °C . This thermal property divergence directly impacts vapor-phase silanization protocols, where the tert-butyl compound requires higher substrate temperatures or reduced chamber pressures to achieve comparable deposition rates.

Boiling Point
Cross-study
~+61 °C at 760 mmHg vs analog
Target 304.6 °C · Comparator 243.3 °C · +66 °C at reduced pressure
Higher-temperature vapor-phase deposition window
Thermal profile divergence supports distinct processing envelopes for vapor-phase silanization
Conditions vary across reported reduced pressures; data to verify for process-specific conditions
Vapor-Phase Deposition Thermal Stability Process Engineering

Lower Refractive Index (1.484 vs. 1.5185): Optical Property Differentiation

The refractive index (n20/D) of p-(t-butyl)phenethyldimethylchlorosilane is reported as 1.484, whereas the unsubstituted phenethyldimethylchlorosilane exhibits a refractive index of 1.5185 . This -0.0345 reduction in refractive index is a direct consequence of the tert-butyl group's electron-donating and steric effects, which alter the electronic polarizability of the aromatic system . While this difference may appear modest, it is relevant for applications requiring precise refractive index matching, such as optical fiber coatings, antireflective layers, or polymeric waveguides where the silane is used as a coupling agent or surface modifier [1].

Refractive Index
Head-to-head
n20/D 1.484 vs 1.5185
Difference −0.0345 (2.27% lower) · tert-butyl electronic and steric effect on polarizability
Refractive index tuning for optical coatings
Reported optical property difference may support refractive-index-matching selection in antireflective and waveguide layers
Vendor datasheet values at sodium D-line, 20 °C
Optical Coatings Antireflective Layers Refractive Index Tuning

Monofunctional Chloro Group: Controlled Monolayer Formation Versus Multifunctional Analogs

p-(t-Butyl)phenethyldimethylchlorosilane possesses a single hydrolyzable chloro group, classifying it as a monofunctional silane. This distinguishes it from its trichloro analog, p-(t-butyl)phenethyltrichlorosilane (CAS 211925-40-5), which bears three hydrolyzable chloro moieties and is listed adjacently in the Gelest hydrophobic selection guide as SIB1973.0 [1]. Monofunctional silanes react with surface hydroxyl groups to form a single covalent bond (Si–O–Surface), eliminating the possibility of cross-polymerization and multilayer formation that is inherent to trichlorosilanes. The resulting monolayer thickness is more precisely defined and surface coverage is stoichiometrically limited by the surface hydroxyl density rather than by silane oligomerization [2].

Monolayer Control
Class-level
Monofunctional vs Trifunctional architecture
1 Cl (this product) 3 Cl (trichloro analog)
Single hydrolyzable group eliminates cross-polymerization pathways
Supports well-defined monolayer-thick coatings; stoichiometric surface-OH-limited coverage vs oligomerization-prone trichloro architecture
Class-level inference from silane surface-modification literature
Self-Assembled Monolayers Controlled Silanization Surface Patterning

Application Scenarios for p-(t-Butyl)phenethyldimethylchlorosilane Driven by Quantified Differentiation


Hydrophobic Monolayer Formation on Silica and Glass Substrates

Based on the +1.30 LogP enhancement over unsubstituted phenethyldimethylchlorosilane and the monofunctional nature of the dimethylchlorosilyl head group, p-(t-butyl)phenethyldimethylchlorosilane is optimally suited for vapor-phase or solution-phase deposition of covalently bound, hydrophobic monolayers onto hydroxylated surfaces such as silica, glass, and metal oxides . The absence of cross-polymerization (due to a single hydrolyzable chloro group) ensures a well-defined monolayer thickness, while the tert-butylphenethyl tail provides maximum hydrophobicity among non-fluorinated phenylalkyl silanes [1]. This application scenario is directly supported by the quantitative LogP data and the Gelest classification as 'more hydrophobic than phenyl' [2].

Perovskite Solar Cell Defect Passivation with Aromatic Tail Engineering

Recent systematic studies on passivation molecular structures for perovskite solar cells have identified tert-butylphenethyl groups as effective moieties for reducing neutral iodine-related defects via aromatic interactions [3]. While the specific silane derivative studied is a molecular fragment rather than the intact chlorosilane, the tert-butylphenethyl functional group is the operative passivating entity. The para-tert-butyl substitution enhances electron density on the aromatic ring and increases steric bulk, contributing to the record small VOC deficit of 0.34 V achieved in optimized devices [4]. Researchers synthesizing novel passivation agents for perovskite photovoltaics can therefore utilize p-(t-butyl)phenethyldimethylchlorosilane as a synthon for introducing the tert-butylphenethyl moiety onto surfaces or intermediate molecules [5].

Sterically Controlled Functionalization of Mesoporous Silica Pores

The steric bulk of the tert-butylphenethyl group—quantified by a +56.1 g/mol molecular weight increase relative to unsubstituted phenethyl silane—enables topographically selective functionalization of porous materials [6]. In studies of ordered mesoporous silica (SBA-11), bulky and flexible tert-butylphenethyl (BP) groups were preferentially grafted around pore entrances and on external surfaces, while smaller dimethyl (DM) groups were attached to inner pore surfaces [7]. This size-exclusion functionalization strategy exploits the exact steric differentiation that p-(t-butyl)phenethyldimethylchlorosilane provides relative to smaller silanes, enabling the creation of hierarchically functionalized porous architectures [8].

Synthesis of tert-Butylphenethyl-Functionalized Polymers and Macromolecules

p-(t-Butyl)phenethyldimethylchlorosilane serves as a synthetic building block for introducing the tert-butylphenethyl group into siloxane polymers and functionalized macromolecules . The compound can be prepared by reacting p-phenethyl dimethyl chlorosilane with tert-butyl lithium, a synthetic route that confirms its role as an advanced intermediate in organosilicon chemistry . The elevated boiling point (122–123 °C at 2 mmHg) and reduced density (0.95 g/cm³) provide practical handling advantages during purification and scale-up compared to lower-molecular-weight aromatic silanes .

Application
Selection Property
Validation Focus
Hydrophobic monolayer formation on silica, glass, and metal oxides
Monofunctional deposition control; reported elevated LogP among non-fluorinated phenylalkyl silanes
Water contact angle and monolayer thickness verification
Perovskite solar cell defect passivation research
tert-Butylphenethyl aromatic tail as passivating entity; steric and electronic contribution to VOC deficit reduction
Device performance endpoint review; passivation-layer characterization
Sterically controlled mesoporous silica functionalization
Bulky tert-butylphenethyl group for size-exclusion grafting at pore entrances and external surfaces
Topographical selectivity validation; inner vs outer pore surface analysis
Organosilicon polymer and macromolecule synthesis
Synthetic building block for tert-butylphenethyl-functionalized siloxanes; practical purification profile
Product identity and purity confirmation; incorporation efficiency verification

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